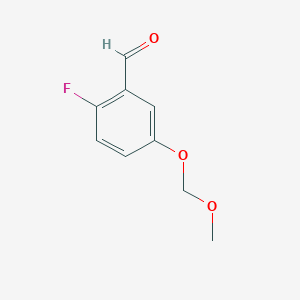

2-Fluoro-5-(methoxymethoxy)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-(methoxymethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-6-13-8-2-3-9(10)7(4-8)5-11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTCPFUGBOAWQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=C(C=C1)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 5 Methoxymethoxy Benzaldehyde

Strategic Approaches to Aryl Fluorine Introduction

The incorporation of a fluorine atom onto a benzene (B151609) ring is a critical step in the synthesis of 2-Fluoro-5-(methoxymethoxy)benzaldehyde. This can be achieved through either direct fluorination of a pre-existing benzaldehyde (B42025) scaffold or by utilizing a precursor that already contains the fluorine atom, often derived from transformations of other halogenated or functionalized compounds.

Direct Fluorination Techniques on Benzaldehyde Scaffolds

Direct C-H fluorination offers a route to introduce fluorine at a late stage of the synthesis. One established method involves the use of elemental fluorine. Research on the direct fluorination of benzaldehyde derivatives shows that the outcome is highly dependent on the nature of the ring's substituents. Electron-donating groups on the benzaldehyde ring tend to favor electrophilic substitution on the aromatic system, leading to the desired fluoroarene products. nih.govnih.gov Conversely, electron-withdrawing groups predominantly yield benzoyl fluoride (B91410) derivatives. nih.govnih.gov

| Substrate (Benzaldehyde Derivative) | Fluorinating Agent | Key Observation | Reference |

| Benzaldehyde | Elemental Fluorine (F₂) | Mixture of 2-fluoro, 3-fluoro, and 4-fluorobenzaldehyde, along with benzoyl fluoride. | nih.gov |

| 4-Methoxybenzaldehyde | Elemental Fluorine (F₂) | Gives fluoroaromatic products consistent with an electrophilic substitution process; no benzoyl fluoride observed. | nih.gov |

| 4-Cyanobenzaldehyde | Elemental Fluorine (F₂) | Yields the corresponding acid fluoride in significant quantities. | nih.gov |

This table summarizes the influence of substituents on the direct fluorination of benzaldehyde scaffolds.

More recent methodologies have emerged, such as palladium-catalyzed ortho C-H fluorination. These techniques utilize transient directing groups to achieve high regioselectivity, offering a powerful tool for the direct fluorination of benzaldehydes. acs.org Additionally, catalyst-free photochemical methods provide an alternative pathway for the C-H fluorination of aromatic carbonyl compounds. researchgate.net

Transformation from Halogenated Precursors

An alternative and often more common strategy involves starting with a precursor where the fluorine atom is introduced via transformation of another functional group, such as an amine or hydroxyl group.

The Balz-Schiemann reaction is a classical and widely utilized method for preparing aryl fluorides from anilines. wikipedia.orgorganic-chemistry.org In a hypothetical synthesis for the target compound, a precursor such as 3-amino-4-(methoxymethoxy)benzaldehyde could undergo diazotization with fluoroboric acid (HBF₄) or other fluoride sources. The resulting diazonium tetrafluoroborate (B81430) salt, upon thermal or photochemical decomposition, would yield the desired this compound. wikipedia.orgorganic-chemistry.org While effective, this method requires careful handling of potentially explosive diazonium salts. researchgate.net

Another powerful approach is the nucleophilic deoxyfluorination of phenols . Phenols are attractive starting materials due to their wide availability. acs.org Modern methods allow for the direct, one-step ipso-substitution of the hydroxyl group with fluorine. nih.gov For instance, a precursor like 5-hydroxy-2-fluorobenzaldehyde could be protected, or a 2-fluoro-5-hydroxy precursor could be formylated. More directly, a 5-(methoxymethoxy)phenol could be converted to its aryl fluorosulfonate, which then undergoes nucleophilic fluorination with a fluoride source like tetramethylammonium (B1211777) fluoride (NMe₄F) to introduce the fluorine atom. acs.orgresearchgate.net This transformation proceeds under mild conditions and avoids the need for transition metal catalysts. acs.org

Formylation Strategies for Benzaldehyde Ring Systems

The introduction of the aldehyde (-CHO) group onto the benzene ring is a cornerstone of benzaldehyde synthesis. This is typically achieved through electrophilic aromatic substitution on an activated aromatic precursor, such as a protected 4-fluoroanisole (B119533) derivative.

Vilsmeier-Haack Reactions and Related Formylations

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.comcambridge.org The reaction employs a Vilsmeier reagent, which is an electrophilic chloroiminium ion typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). jk-sci.comresearchgate.net

For the synthesis of this compound, a suitable starting material would be 4-fluoro-1-(methoxymethoxy)benzene. This precursor is sufficiently electron-rich due to the oxygen substituent to undergo electrophilic attack by the Vilsmeier reagent. The formylation is expected to occur at the position ortho to the activating methoxymethoxy group, yielding the target aldehyde after aqueous workup hydrolyzes the intermediate iminium salt. organic-chemistry.orgresearchgate.net The reaction generally works well for aromatic compounds containing electron-donating groups, such as phenols and their derivatives. ijpcbs.comresearchgate.net

Alternative Carbonyl Introduction Methods

Several other methods exist for the introduction of a formyl group onto an aromatic ring.

The Rieche formylation utilizes dichloromethyl methyl ether (or other dichloromethyl alkyl ethers) in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl₄) or aluminum trichloride (B1173362) (AlCl₃). jst.go.jpwikipedia.org This method is effective for formylating electron-rich aromatic compounds, including fluorine-containing anisoles, and represents a powerful alternative to the Vilsmeier-Haack reaction. jst.go.jpnih.gov

Another significant strategy involves the use of organometallic intermediates. Directed ortho-lithiation (DoM) allows for the specific formylation at the position adjacent to a directing metalating group (DMG). wikipedia.org A methoxymethoxy group can act as a DMG. A precursor like 1-fluoro-4-(methoxymethoxy)benzene (B1312352) could be treated with a strong base such as n-butyllithium, which would selectively deprotonate the ortho position. Quenching the resulting aryllithium intermediate with an electrophilic formylating agent like DMF would introduce the aldehyde group. researchgate.netlookchem.com

Finally, formylation can be achieved via a Grignard reaction . A halogenated precursor, such as 2-fluoro-5-(methoxymethoxy)bromobenzene, can be converted into a Grignard reagent by reacting it with magnesium metal. Subsequent reaction of this organomagnesium compound with DMF, followed by acidic workup, yields the desired benzaldehyde. wisc.edu

Installation and Management of the Methoxymethoxy Protecting Group

In syntheses starting from a phenolic precursor, such as 4-fluorophenol (B42351) or 2-fluoro-5-hydroxybenzaldehyde (B21085), the hydroxyl group must be protected to prevent unwanted side reactions during subsequent synthetic steps, particularly during organometallic reactions or under strongly basic conditions. The methoxymethyl (MOM) ether is a common and effective protecting group for this purpose.

The MOM group is an acetal (B89532) that is stable to a wide range of conditions, including strong bases, nucleophiles, and many oxidizing and reducing agents. jk-sci.com Its installation is typically straightforward.

| Reagents | Base/Catalyst | Typical Solvent | Description | Reference |

| Chloromethyl methyl ether (MOMCl) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (B109758) (DCM) | A common method where the alcohol attacks the MOMCl, followed by deprotonation with a non-nucleophilic base. | organic-chemistry.orgjk-sci.com |

| Chloromethyl methyl ether (MOMCl) | Sodium hydride (NaH) | Tetrahydrofuran (B95107) (THF) | Used with strong bases where the alcohol is deprotonated first to form a more nucleophilic alkoxide. | jk-sci.com |

| Dimethoxymethane (B151124) (Methylal) | Phosphorus pentoxide (P₂O₅) or Trifluoromethanesulfonic acid (TfOH) | Chloroform (B151607) (CHCl₃) or Dichloromethane (DCM) | An acid-catalyzed acetal exchange reaction, driven by using an excess of dimethoxymethane. | jk-sci.com |

This table presents common methods for the installation of the Methoxymethoxy (MOM) protecting group on hydroxyl functionalities.

The key feature of the MOM group is its lability under acidic conditions. The acetal linkage is readily cleaved by treatment with a range of Brønsted or Lewis acids, regenerating the free hydroxyl group. organic-chemistry.org This allows for its selective removal at a desired stage in the synthesis without disturbing other functional groups that are stable to acid. For example, boiling in methanol (B129727) with a catalytic amount of a strong acid like hydrochloric acid is a common deprotection method. jk-sci.com This strategic use of protection and deprotection is essential for the successful synthesis of complex molecules like this compound.

Ethereal Linkage Formation Techniques

The synthesis of this compound hinges on the formation of a methoxymethyl ether from a phenolic precursor, specifically 2-fluoro-5-hydroxybenzaldehyde. This transformation is a common protection strategy for hydroxyl groups in organic synthesis. The MOM ether is typically installed by reacting the corresponding alcohol or phenol (B47542) with a methoxymethylating agent.

A prevalent method for this ethereal linkage involves the use of chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base. The base, such as N,N-diisopropylethylamine (DIPEA), deprotonates the phenolic hydroxyl group, forming a phenoxide that then acts as a nucleophile, attacking the electrophilic carbon of MOM-Cl. This reaction is generally conducted in an inert solvent like dichloromethane at or below room temperature to ensure high yields and minimize side reactions.

Alternative, less hazardous reagents to the carcinogenic MOM-Cl have been developed. One such method employs dimethoxymethane and a Lewis acid catalyst. Another approach utilizes methoxymethyl phenyl sulfone in the presence of potassium carbonate. The choice of reagent and conditions can be tailored based on the substrate's sensitivity and the desired scale of the reaction.

| Reagent/Catalyst | Base | Solvent | Typical Conditions |

| Chloromethyl methyl ether (MOM-Cl) | N,N-diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 0 °C to room temperature |

| Dimethoxymethane | P₂O₅ or other Lewis acids | Chloroform | Room temperature |

| Methoxymethyl phenyl sulfone | K₂CO₃ | N,N-Dimethylformamide (DMF) | Elevated temperatures |

Chemoselectivity in Multi-functionalized Substrates

A significant challenge in the synthesis of this compound is achieving chemoselectivity. The starting material, 2-fluoro-5-hydroxybenzaldehyde, possesses three distinct functional groups: a reactive aldehyde, a nucleophilic phenol, and an aromatic C-F bond. The conditions for the formation of the MOM ether must be mild enough to avoid unwanted reactions with the aldehyde group.

The aldehyde functionality is susceptible to both nucleophilic attack and oxidation. Strong bases could potentially catalyze self-condensation reactions of the aldehyde (an aldol-type reaction), while harsh oxidizing conditions, if present, could convert the aldehyde to a carboxylic acid. The use of a hindered, non-nucleophilic base like DIPEA is crucial as it is sufficiently basic to deprotonate the phenol without adding to the aldehyde carbonyl.

Furthermore, the reaction conditions should not promote the nucleophilic aromatic substitution of the fluorine atom. While the C-F bond on an aromatic ring is generally strong, it can be activated towards substitution by strong nucleophiles, particularly when positioned ortho or para to a strong electron-withdrawing group. The relatively mild, base-mediated conditions for MOM ether formation are typically not harsh enough to pose a significant risk to the fluoro substituent. The selective protection of a hydroxyl group in the presence of an aldehyde is a well-established transformation, often proceeding with high efficiency. For instance, the regioselective protection of one hydroxyl group in dihydroxybenzaldehydes demonstrates the feasibility of such selective transformations. nih.gov

Convergent and Linear Synthesis Pathways

A linear synthesis would involve the sequential modification of a single starting material. For instance, one could start with 3-fluorophenol (B1196323). A plausible linear sequence would be:

Protection of the phenol: The hydroxyl group of 3-fluorophenol is first protected, for example, as a simple methyl ether.

Formylation: An aldehyde group is introduced onto the aromatic ring, ortho to the fluorine atom. This can be achieved through various formylation reactions, such as the Vilsmeier-Haack or Duff reaction.

Demethylation: The methyl ether is cleaved to reveal the free hydroxyl group, yielding 2-fluoro-5-hydroxybenzaldehyde.

Methoxymethylation: The final step would be the selective protection of the newly formed hydroxyl group as a MOM ether, as described in the preceding sections.

A convergent synthesis , in contrast, involves the independent synthesis of key fragments of the target molecule, which are then combined in a later step. google.comossila.com While a classic convergent synthesis is less obvious for a relatively small molecule like this compound, a strategy that could be considered convergent in nature would involve the preparation of a more complex building block that already contains some of the required functionality.

The decision between a linear and a convergent approach is a strategic one in synthetic organic chemistry, with convergent strategies often being favored for more complex targets to maximize efficiency. numberanalytics.comnih.gov

Chemical Reactivity and Transformative Potentials of 2 Fluoro 5 Methoxymethoxy Benzaldehyde

Reactions of the Aldehyde Functional Group

The aldehyde group is a key site for a variety of chemical reactions, including nucleophilic additions, condensations, and redox processes.

Nucleophilic Addition Reactions to the Carbonyl

The carbonyl carbon of an aldehyde is electrophilic and susceptible to attack by nucleophiles. nih.govnih.gov In the case of 2-Fluoro-5-(methoxymethoxy)benzaldehyde, the electron-withdrawing nature of the ortho-fluoro group can enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. However, the methoxymethoxy group at the para position is electron-donating through resonance, which can partially counteract this effect. nih.gov

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily add to aldehydes to form alcohols. libretexts.org The reaction of this compound with a Grignard reagent would be expected to proceed via nucleophilic addition to the carbonyl group, followed by an acidic workup to yield a secondary alcohol. libretexts.org

| Nucleophile | Reagent | Intermediate | Final Product |

| Alkyl/Aryl | Grignard Reagent (RMgX) | Tetrahedral Alkoxide | Secondary Alcohol |

| Alkyl/Aryl | Organolithium Reagent (RLi) | Tetrahedral Alkoxide | Secondary Alcohol |

This table is based on the general reactivity of aldehydes with organometallic reagents. libretexts.org

Condensation Reactions for Diverse Heterocycle Synthesis

Condensation reactions involving the aldehyde group of this compound provide a versatile route to a wide array of heterocyclic compounds, which are significant scaffolds in medicinal chemistry.

Synthesis of Imines and Hydrazones: The aldehyde readily reacts with primary amines to form imines (Schiff bases) and with hydrazines to form hydrazones. mdpi.com These reactions typically proceed via the initial nucleophilic addition of the amine or hydrazine (B178648) to the carbonyl group, forming a hemiaminal intermediate, which then dehydrates to yield the final product. libretexts.org

Synthesis of Pyrimidines and Imidazoles: this compound can serve as a key building block in multicomponent reactions for the synthesis of pyrimidines and imidazoles. For instance, the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, can be employed to produce dihydropyrimidines. nih.govnih.gov Similarly, condensation with ethylenediamine (B42938) can lead to the formation of imidazolines, which can be subsequently oxidized to imidazoles. nih.gov The synthesis of various fused imidazoles can also be achieved through condensation with ortho-diamines. organic-chemistry.org

Synthesis of Quinazolines: The cyclocondensation of o-fluorobenzaldehydes with amidines is a known method for the synthesis of quinazolines. researchgate.netnih.gov By analogy, this compound can be expected to react with amidines to form substituted quinazolines, which are important heterocyclic motifs in drug discovery. organicchemistrytutor.comguidechem.com

| Reagent(s) | Heterocyclic Product | Reaction Type |

| Primary Amine | Imine | Condensation |

| Hydrazine | Hydrazone | Condensation |

| β-ketoester, Urea/Thiourea | Dihydropyrimidine | Biginelli Reaction |

| Ethylenediamine | Imidazoline | Condensation/Cyclization |

| Amidine | Quinazoline (B50416) | Cyclocondensation |

This table illustrates potential condensation reactions based on the known reactivity of substituted benzaldehydes. nih.govmdpi.comnih.govresearchgate.netnih.gov

Selective Reduction and Oxidation Processes

The aldehyde functional group can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used to convert aldehydes to primary alcohols. ugm.ac.idmasterorganicchemistry.com The reaction of this compound with NaBH₄ in a suitable solvent like methanol (B129727) or ethanol (B145695) would yield 2-fluoro-5-(methoxymethoxy)benzyl alcohol. researchgate.net This transformation is a key step in the synthesis of various derivatives.

Oxidation: Aldehydes can be oxidized to carboxylic acids using a variety of oxidizing agents. Potassium permanganate (B83412) (KMnO₄) is a powerful oxidant that can effectively convert aldehydes to their corresponding carboxylic acids, typically under acidic or basic conditions. libretexts.orgresearchgate.netmasterorganicchemistry.com The oxidation of this compound with an oxidizing agent like benzimidazolium fluorochromate has been studied for related methoxy (B1213986) benzaldehydes, leading to the formation of the corresponding carboxylic acid. ugm.ac.id

| Transformation | Reagent | Product |

| Reduction | Sodium Borohydride (NaBH₄) | 2-Fluoro-5-(methoxymethoxy)benzyl alcohol |

| Oxidation | Potassium Permanganate (KMnO₄) | 2-Fluoro-5-(methoxymethoxy)benzoic acid |

This table is based on general methods for the reduction and oxidation of aldehydes. libretexts.orgugm.ac.idmasterorganicchemistry.comresearchgate.net

Aromatic Ring Functionalization and Reactivity

The reactivity of the aromatic ring in this compound is governed by the electronic effects of its substituents.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org The outcome of EAS reactions on this compound is dictated by the directing effects of the existing substituents. Common EAS reactions include nitration and halogenation. mdpi.comsemanticscholar.org For instance, the nitration of o-difluoromethoxybenzaldehyde proceeds readily to give the 5-nitro derivative. semanticscholar.org

Substituent Effects on Aromatic Reactivity

The reactivity and regioselectivity of electrophilic attack on the benzene (B151609) ring are influenced by the interplay of the inductive and resonance effects of the substituents. libretexts.orgcsbsju.eduyoutube.compressbooks.pub

5-(Methoxymethoxy) Group: The methoxymethoxy group (MOM ether) is an oxygen-containing substituent. The oxygen atom adjacent to the ring is strongly electron-donating through resonance (+M effect), which activates the ring towards electrophilic substitution and is an ortho-, para-director. organicchemistrytutor.comyoutube.com The inductive effect of the oxygen is electron-withdrawing (-I), but the resonance effect is generally dominant for such groups.

Aldehyde Group: The aldehyde group is a deactivating group due to its electron-withdrawing inductive and resonance effects, and it directs incoming electrophiles to the meta position. libretexts.org

Combined Directing Effects: In this compound, the powerful ortho-, para-directing and activating methoxymethoxy group at position 5 will have a dominant influence on the position of further electrophilic substitution. The ortho-directing effect of the fluorine at position 2 will reinforce this. Therefore, incoming electrophiles are expected to preferentially substitute at the positions ortho and para to the methoxymethoxy group, which are positions 4 and 6. The aldehyde group's meta-directing effect would direct to position 3, which is sterically hindered and electronically disfavored by the other substituents.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

| -F | 2 | -I (withdrawing) | +M (donating) | Deactivating | Ortho, Para |

| -OCH₂OCH₃ | 5 | -I (withdrawing) | +M (donating) | Activating | Ortho, Para |

| -CHO | 1 | -I (withdrawing) | -M (withdrawing) | Deactivating | Meta |

This table summarizes the general electronic effects of the substituents. organicchemistrytutor.comlibretexts.orgcsbsju.eduyoutube.compressbooks.pub

Behavior and Manipulation of the Methoxymethoxy (MOM) Ether

The methoxymethoxy (MOM) group is an acetal (B89532), utilized as a common protecting group for hydroxyl functions in multi-step organic syntheses. Its utility stems from its stability under certain conditions and its susceptibility to cleavage under others, allowing for selective deprotection.

Selective Deprotection Conditions and Strategies

The cleavage of the MOM ether, a crucial step in synthetic pathways involving this compound, is typically achieved under acidic conditions. adichemistry.commasterorganicchemistry.com This process involves the protonation of one of the ether oxygens, followed by nucleophilic attack, which breaks the carbon-oxygen bond. masterorganicchemistry.com The choice of reagent and conditions is critical to ensure selectivity, preserving other functional groups within the molecule, such as the fluoro and aldehyde moieties.

A variety of acidic reagents can be employed for the deprotection of MOM ethers. wikipedia.org These range from strong mineral acids in aqueous or alcoholic solutions to Lewis acids in aprotic solvents. masterorganicchemistry.comwikipedia.org The reaction conditions are generally mild, but forcing conditions with strong acids and heat can also be used for ether cleavage. masterorganicchemistry.com For phenolic MOM ethers, which are structurally analogous to the protected group in the target molecule, a chemoselective deprotection can be achieved at room temperature using silica-supported sodium hydrogen sulfate. organic-chemistry.org Another efficient method for the rapid and selective removal of MOM ethers from a variety of alcohols and phenols involves the use of zinc bromide (ZnBr2) and n-propylthiol (n-PrSH). researchgate.net

Below is a table summarizing various conditions for the selective deprotection of MOM ethers, which are applicable to this compound.

| Reagent(s) | Solvent(s) | Temperature | Notes |

| Hydrochloric Acid (HCl) | Methanol / Water | Reflux | A common and general method for acid hydrolysis. adichemistry.com |

| Sulfuric Acid (H₂SO₄) | Water | Reflux | Used for ether cleavage with strong acid. masterorganicchemistry.com |

| Silica-supported Sodium Hydrogen Sulfate (NaHSO₄·SiO₂) | Dichloromethane (B109758) | Room Temp. | Effective for chemoselective deprotection of phenolic MOM ethers. organic-chemistry.org |

| Zinc Bromide (ZnBr₂), n-Propylthiol (n-PrSH) | Dichloromethane | 0 °C to Room Temp. | A rapid and highly selective method. researchgate.net |

| Boron Tribromide (BBr₃) | Dichloromethane | Low Temp. | A strong Lewis acid capable of cleaving ethers. masterorganicchemistry.com |

Stability Profiles under Various Reaction Environments

The MOM ether in this compound exhibits notable stability across a range of non-acidic reaction conditions, which is a key attribute of its function as a protecting group. It is generally stable in environments with a pH between 4 and 12. adichemistry.com This stability allows for a wide array of chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyl group.

The MOM group is inert towards many classes of reagents. It is resistant to a variety of oxidizing and reducing agents, bases, nucleophiles, and electrophiles. adichemistry.comorganic-chemistry.org For instance, it remains intact in the presence of strong bases like n-butyllithium, Grignard reagents, and lithium aluminum hydride, as well as common oxidizing agents such as chromium trioxide. This robust nature is essential when planning synthetic routes that require the modification of the aldehyde group or reactions involving the aromatic ring. However, its sensitivity to acids is a critical vulnerability that can be exploited for its removal when desired. adichemistry.com

The following table outlines the stability profile of the MOM ether under different reaction environments.

| Reaction Condition / Reagent Type | Stability of MOM Ether |

| Aqueous Conditions | Stable between pH 4 and pH 12. adichemistry.com |

| Strong Bases (e.g., LDA, t-BuOK) | Stable. organic-chemistry.org |

| Nucleophiles (e.g., RLi, RMgX, Enolates) | Stable. adichemistry.comorganic-chemistry.org |

| Reducing Agents (e.g., H₂/Ni, NaBH₄, LiAlH₄) | Stable. organic-chemistry.org |

| Oxidizing Agents (e.g., KMnO₄, CrO₃/Py) | Stable. organic-chemistry.org |

| Acidic Conditions (e.g., HCl, H₂SO₄, Lewis Acids) | Labile / Cleaved. adichemistry.comwikipedia.org |

Application of 2 Fluoro 5 Methoxymethoxy Benzaldehyde As a Key Synthetic Intermediate

Synthesis of Complex Aromatic and Heterocyclic Scaffolds

The reactivity of 2-Fluoro-5-(methoxymethoxy)benzaldehyde is well-suited for the construction of intricate molecular architectures, including various heterocyclic and aromatic systems. The aldehyde functionality can participate in a wide array of condensation and cyclization reactions, while the fluoro and protected hydroxyl groups offer sites for further functionalization.

Construction of Imidazo[5,1-a]isoindole Derivatives

The synthesis of fused heterocyclic systems is a significant area of medicinal chemistry, and imidazo[5,1-a]isoindole derivatives are known to possess a range of biological activities. While direct synthesis of these derivatives using this compound is not extensively documented, the general synthetic strategies for related structures suggest its potential utility. For instance, the construction of the imidazo[2,1-a]isoindolone scaffold has been achieved through a tandem cyclization of amino-acid-based N-phenacyl-2-cyano-4-nitrobenzensulfonamides. nih.gov This involves an intramolecular C-arylation followed by cycloaddition and cyclocondensation.

A plausible route to imidazo[5,1-a]isoindole derivatives could involve the initial reaction of this compound with an appropriate amino acid derivative to form a Schiff base, which could then undergo further cyclization reactions. The synthesis of related isoindole fused imidazoles with phenolic subunits has been reported, starting from hydroxyl-substituted phenyl-imidazo[5,1-a]isoindole-diones. researchgate.net This highlights the feasibility of incorporating phenolic moieties, which could be revealed by the deprotection of the MOM group in this compound at a later stage of the synthesis. A patent for the synthesis of imidazo[5,1-a]isoindole derivatives, useful as IDO inhibitors, describes various methods for the construction of this heterocyclic system, often involving the cyclization of a precursor containing both an isoindole and an imidazole (B134444) moiety. google.com

Elaboration into Diaryl Ethers and Phenolic Analogs

The presence of the MOM-protected hydroxyl group makes this compound an excellent precursor for the synthesis of diaryl ethers and phenolic analogs. The MOM group can be readily cleaved under acidic conditions to afford the corresponding 2-fluoro-5-hydroxybenzaldehyde (B21085). This phenolic intermediate can then undergo nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions to form diaryl ethers.

The Ullmann condensation and Buchwald-Hartwig amination are common methods for the formation of diaryl ether linkages. organic-chemistry.org For example, the copper-catalyzed coupling of a phenol (B47542) with an aryl halide is a well-established method. Alternatively, palladium-catalyzed C-O cross-coupling reactions have become increasingly popular due to their high efficiency and broad substrate scope. organic-chemistry.org The synthesis of diaryl ethers can be achieved by reacting the deprotected 2-fluoro-5-hydroxybenzaldehyde with a suitable aryl boronic acid or aryl halide. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields. organic-chemistry.org

The deprotected phenolic aldehyde itself is a valuable building block for the synthesis of various phenolic analogs through reactions targeting the aldehyde or the phenolic hydroxyl group.

Incorporation into Macrocyclic Systems

Macrocycles are of great interest in drug discovery and materials science due to their unique conformational properties and ability to bind to biological targets. This compound can serve as a key building block for the synthesis of macrocyclic systems. The aldehyde functionality can be used to form one of the macrocyclic ring's linkages through reactions such as Wittig reactions, aldol (B89426) condensations, or reductive aminations.

For example, the aldehyde could be reacted with a phosphonium (B103445) ylide to form an alkene, which could then be a part of a ring-closing metathesis reaction to form the macrocycle. Alternatively, the aldehyde could undergo a condensation reaction with a suitable difunctionalized partner to form a large ring. The synthesis of fluorosulfate-containing macrocycles for chemoproteomic workflows has been described, demonstrating the incorporation of functionalized aromatic rings into macrocyclic scaffolds. nih.gov While this example does not directly use this compound, the principles of macrocyclization are applicable.

Utility in the Preparation of Specialized Organic Building Blocks

The functional groups present in this compound allow for its conversion into a variety of other useful building blocks for organic synthesis. The aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to a variety of other functional groups.

For instance, oxidation of the aldehyde to a carboxylic acid would yield 2-fluoro-5-(methoxymethoxy)benzoic acid, a valuable intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives. Reduction of the aldehyde would provide [2-fluoro-5-(methoxymethoxy)phenyl]methanol, which can be further functionalized at the benzylic position. The fluorine atom and the MOM-protected hydroxyl group provide additional sites for modification, making this compound a versatile starting material for the generation of a library of substituted aromatic compounds. Fluorinated building blocks are particularly valuable in medicinal chemistry as the incorporation of fluorine can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity. sigmaaldrich.com

Development of Advanced Multi-Step Synthesis Sequences

The versatility of this compound makes it a valuable component in the design and execution of complex, multi-step synthetic sequences. vapourtec.com The ability to selectively unmask the hydroxyl group and manipulate the aldehyde functionality at different stages of a synthesis allows for a high degree of control over the final product's structure.

An example of a multi-step synthesis could involve the initial use of the aldehyde in a carbon-carbon bond-forming reaction, followed by several other transformations on other parts of the molecule. Finally, the deprotection of the MOM group could reveal the phenol, which could then be used in a final coupling reaction to complete the synthesis of a complex target molecule. The use of flow chemistry can further enhance the efficiency and safety of such multi-step syntheses. umontreal.ca The development of automated multi-step synthesis has also been a significant advancement, allowing for the rapid generation of compound libraries for screening purposes. rsc.org

Below is a table summarizing some of the potential transformations of this compound:

| Starting Material | Reagents and Conditions | Product | Application |

| This compound | 1. H⁺ (e.g., HCl, aq. solution) | 2-Fluoro-5-hydroxybenzaldehyde | Intermediate for diaryl ethers and phenolic analogs |

| This compound | 1. Oxidizing agent (e.g., KMnO₄, H₂CrO₄) | 2-Fluoro-5-(methoxymethoxy)benzoic acid | Precursor for amides, esters, etc. |

| This compound | 1. Reducing agent (e.g., NaBH₄, LiAlH₄) | [2-Fluoro-5-(methoxymethoxy)phenyl]methanol | Intermediate for further functionalization |

| This compound | 1. Wittig reagent (e.g., Ph₃P=CHR) | 1-Fluoro-4-(methoxymethoxy)-2-(alkenyl)benzene | Intermediate for macrocyclization |

Mechanistic Investigations and Retrosynthetic Analysis Paradigms

Elucidation of Reaction Mechanisms for Key Transformations

The reactivity of 2-Fluoro-5-(methoxymethoxy)benzaldehyde is primarily centered around the aldehyde functional group and the substituted aromatic ring. The electronic nature of the substituents significantly influences the mechanistic pathways of its characteristic reactions.

The formyl group of this compound is a key site for nucleophilic attack. Reactions such as condensation, oxidation, and reduction are central to its chemical transformations.

One of the fundamental reactions involving aromatic aldehydes is the Claisen-Schmidt condensation to form chalcones. In a typical base-catalyzed mechanism, a hydroxide (B78521) ion abstracts a proton from an acetophenone (B1666503) derivative to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting alkoxide intermediate is protonated by the solvent (e.g., methanol) to yield an aldol (B89426) product, which subsequently dehydrates to form the α,β-unsaturated ketone, a chalcone (B49325) derivative. The presence of both fluorine and methoxy (B1213986) groups on the benzaldehyde (B42025) ring can influence the reaction rate and yield. acgpubs.org

Another significant reaction is cyclocondensation. For instance, in reactions with amidines, o-fluorobenzaldehydes can form quinazolines. researchgate.net The mechanism involves the initial nucleophilic attack of an amidine nitrogen on the aldehyde's carbonyl carbon. This is followed by an intramolecular cyclization where the other amidine nitrogen displaces the ortho-fluorine atom via nucleophilic aromatic substitution (SNAr). A subsequent dehydration step leads to the formation of the heterocyclic quinazoline (B50416) ring. The electron-withdrawing nature of the fluorine atom makes the ortho position susceptible to this type of nucleophilic attack.

The aldehyde group can also undergo Wittig reactions. For example, its reaction with a phosphonium (B103445) ylide, such as that derived from (3-carboxypropyl)triphenylphosphonium (B14145455) bromide, would proceed via a [2+2] cycloaddition to form an oxaphosphetane intermediate. ossila.com This intermediate then collapses to form an alkene and triphenylphosphine (B44618) oxide, effectively converting the carbonyl group into a carbon-carbon double bond.

Table 1: Mechanistic Overview of Key Aldehyde Reactions

| Reaction Type | Key Mechanistic Steps | Intermediate Species |

|---|---|---|

| Claisen-Schmidt Condensation | 1. Enolate formation from ketone.2. Nucleophilic attack on aldehyde.3. Aldol addition.4. Dehydration. | Enolate, Alkoxide, Aldol |

| Cyclocondensation (with amidines) | 1. Nucleophilic attack by amidine N.2. Intramolecular SNAr at F-substituted C.3. Dehydration. | Imine, Meisenheimer-like complex |

The fluorine atom at the C-2 position and the methoxymethoxy (MOM) group at the C-5 position exert significant electronic effects that modulate the reactivity of the aromatic ring and the aldehyde.

The fluorine atom is a strongly electronegative element, resulting in a powerful electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution. However, it also possesses a lone pair that can be donated to the ring through a resonance effect (+M), which is generally weaker than its inductive effect. The -I effect of fluorine enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, the ortho-fluorine is a good leaving group in nucleophilic aromatic substitution reactions, as seen in the cyclocondensation with amidines. researchgate.net

In nucleophilic aromatic substitution, the electron-donating MOM group would generally deactivate the ring. However, the presence of the ortho-fluorine atom can still allow for SNAr reactions, especially if there is an additional activating group, such as a nitro group, on the ring. researchgate.netnih.gov

Retrosynthetic Disconnection Strategies for this compound

Retrosynthetic analysis provides a logical framework for planning the synthesis of this compound from readily available starting materials. The key disconnections involve the formyl group, the MOM ether, and the construction of the substituted aromatic core.

The most straightforward retrosynthetic disconnection is that of the formyl group (an aldehyde). This can be achieved through a Formylation Functional Group Interconversion (FGI). A common precursor for a benzaldehyde is the corresponding benzyl (B1604629) alcohol, which can be oxidized using a variety of mild reagents (e.g., PCC, Dess-Martin periodinane).

Alternatively, the formyl group can be introduced onto the aromatic ring directly. One powerful method is ortho-lithiation followed by formylation. This would involve a precursor such as 1-fluoro-4-(methoxymethoxy)benzene (B1312352). Deprotonation at the position ortho to the fluorine atom using a strong base like n-butyllithium, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF), would yield the target aldehyde.

Table 2: Retrosynthetic Disconnections for the Formyl Group

| Disconnection | Precursor | Synthetic Transformation |

|---|---|---|

| C-CHO Bond (FGI) | 2-Fluoro-5-(methoxymethoxy)benzyl alcohol | Oxidation |

The methoxymethyl (MOM) ether is a protecting group for the phenolic hydroxyl group. A retrosynthetic disconnection of the C-O bond of the MOM ether leads to 2-fluoro-5-hydroxybenzaldehyde (B21085). The forward reaction, the protection of the phenol (B47542), is typically achieved by reacting the phenol with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base like diisopropylethylamine (Hünig's base). acs.org An alternative and safer method involves the reaction with dimethoxymethane (B151124) in the presence of an acid catalyst, which avoids the use of the carcinogenic MOM-Cl. google.com The removal (deprotection) of the MOM group is readily accomplished under acidic conditions, for instance, using HCl in methanol (B129727) or with solid acid catalysts. mdpi.com

Therefore, a key intermediate in the synthesis is 2-fluoro-5-hydroxybenzaldehyde (also known as 5-fluorosalicylaldehyde). nih.gov

Further disconnection of the intermediate, 2-fluoro-5-hydroxybenzaldehyde, leads to simpler aromatic precursors. The synthesis of this fluorinated and hydroxylated benzaldehyde can be approached in several ways.

One strategy starts from a commercially available material like 4-fluorophenol (B42351). Introducing the aldehyde group can be accomplished via a Reimer-Tiemann reaction (using chloroform (B151607) in a basic solution) or a Duff reaction (using hexamethylenetetramine), which would direct the formylation to the position ortho to the hydroxyl group.

Another approach involves starting with a molecule that already contains the fluorine and another functional group that can be converted to the hydroxyl group. For instance, starting with 2-fluoroanisole, one could perform a Friedel-Crafts acylation or a Vilsmeier-Haack formylation. The directing effects of the fluoro and methoxy groups would need to be carefully considered. Subsequent demethylation of the methoxy group would yield the desired phenolic aldehyde.

A more elaborate strategy could begin with o-fluorobenzaldehyde. google.com Electrophilic substitution, such as nitration, would likely place the nitro group para to the fluorine, yielding 2-fluoro-5-nitrobenzaldehyde. nih.gov The nitro group could then be reduced to an amino group, which can be converted to a hydroxyl group via diazotization followed by hydrolysis.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Fluoro-5-methoxybenzaldehyde |

| 2-fluoro-5-nitrobenzaldehyde |

| 2-fluoro-3-methoxybenzaldehyde |

| 2-fluoro-5-bromobenzaldehyde |

| 2-Fluoro-5-hydroxybenzaldehyde |

| (3-carboxypropyl)triphenylphosphonium bromide |

| 1-fluoro-4-(methoxymethoxy)benzene |

| 2-Fluoro-5-(methoxymethoxy)benzyl alcohol |

| Methoxymethyl chloride (MOM-Cl) |

| Dimethoxymethane |

| 4-fluorophenol |

| 2-fluoroanisole |

| o-fluorobenzaldehyde |

| N,N-dimethylformamide (DMF) |

Chemoselectivity and Regioselectivity in Complex Synthetic Schemes

The synthetic utility of this compound is largely dictated by the interplay of its three key functional moieties: the aldehyde, the fluorine atom, and the methoxymethyl (MOM) ether. The electronic properties of these groups—the electron-withdrawing nature of the aldehyde and fluorine, and the electron-donating character of the MOM-protected phenol—create a chemical environment ripe for selective transformations.

The fluorine atom positioned ortho to the aldehyde group significantly influences the electrophilicity of the carbonyl carbon and can direct metallation reactions. The MOM group, a common protecting group for phenols, is stable under a variety of reaction conditions, yet can be selectively removed, allowing for late-stage functionalization. This orthogonality is critical in multi-step syntheses. total-synthesis.comneliti.com

Influencing Reaction Pathways through Substituent Effects

The substitution pattern of the aromatic ring is paramount in governing the regioselectivity of nucleophilic and electrophilic attacks. The aldehyde acts as a meta-director in electrophilic aromatic substitution, while the ortho-fluoro and meta-methoxymethoxy substituents further modulate the reactivity of the benzene (B151609) ring.

In the context of nucleophilic aromatic substitution (SNAr), the fluorine atom can act as a leaving group, particularly when activated by a strongly electron-withdrawing group. However, in this compound, the activating effect of the aldehyde is modest. The outcome of such reactions can be highly dependent on the reaction conditions, as demonstrated in studies with analogous fluorinated benzaldehydes. For instance, in the synthesis of chalcones, the choice of solvent can determine whether a condensation reaction occurs at the aldehyde or if a competing SNAr reaction takes place at the fluorine-bearing carbon. acgpubs.org

A study on the reaction of various fluorine-substituted benzaldehydes with 2′,4′,6′-trimethoxyacetophenone in the presence of potassium hydroxide highlighted this delicate balance. acgpubs.org When methanol was used as the solvent, its nucleophilicity was enhanced by the base, leading to SNAr reactions where a methoxy group displaced a fluorine atom, particularly in di- and tri-fluorinated systems. Conversely, using a less nucleophilic solvent like tetrahydrofuran (B95107) (THF) favored the desired Claisen-Schmidt condensation at the aldehyde. acgpubs.org

| Fluorobenzaldehyde Reactant | Solvent | Base | Primary Reaction Type | Observed Outcome |

|---|---|---|---|---|

| 2,4,5-Trifluorobenzaldehyde | Methanol (MeOH) | KOH | Nucleophilic Aromatic Substitution (SNAr) | Substitution of the para-fluoro group with a methoxy group. acgpubs.org |

| 2,4,5-Trifluorobenzaldehyde | Tetrahydrofuran (THF) | KOH | Claisen-Schmidt Condensation | Formation of the corresponding fluorinated chalcone. acgpubs.org |

| 2-Fluorobenzaldehyde | Methanol (MeOH) | KOH | Claisen-Schmidt Condensation | No substitution product observed; high yield of chalcone. acgpubs.org |

This data underscores the principle of chemoselectivity: by carefully selecting reaction conditions, a chemist can favor one reaction pathway over another, even when multiple reactive sites are present. For this compound, this implies that reactions at the aldehyde can be performed selectively in the presence of the fluoro-substituent by using non-nucleophilic solvents.

Retrosynthetic Analysis Considerations

In retrosynthetic analysis, this compound is a valuable synthon for introducing a substituted phenyl moiety. The aldehyde provides a handle for various carbon-carbon bond-forming reactions (e.g., Wittig, Grignard, aldol), while the protected phenol and the fluorine atom allow for subsequent, targeted modifications.

Consider a hypothetical complex target molecule containing a 2-fluoro-5-hydroxyphenyl fragment linked via a carbon-carbon bond. A plausible retrosynthetic disconnection would lead back to this compound as a key intermediate.

Disconnection 1 (C-C Bond): A Wittig or Horner-Wadsworth-Emmons olefination can be disconnected, identifying the aldehyde of our title compound as the electrophilic partner.

Disconnection 2 (Functional Group Interconversion): The target's hydroxyl group is traced back to the MOM ether of the starting material, which would be deprotected in a final synthetic step. The stability of the MOM ether to organometallic reagents and ylides makes this a robust retrosynthetic strategy.

This approach is exemplified in the synthesis of indazoles from o-fluorobenzaldehydes. The reaction with hydrazine (B178648) involves the initial formation of a hydrazone at the aldehyde, followed by an intramolecular nucleophilic aromatic substitution where the nitrogen attacks the carbon bearing the fluorine, leading to cyclization. researchgate.netnih.gov The regioselectivity of this cyclization is strictly controlled by the ortho-positioning of the fluorine relative to the aldehyde.

| Reaction Type | Role of this compound | Selectivity Principle | Potential Product Class |

|---|---|---|---|

| Wittig Olefination | Electrophile | Chemoselective reaction at the aldehyde without affecting the C-F bond or MOM ether. | Stilbenes, substituted alkenes |

| Grignard Addition | Electrophile | Reaction at the highly electrophilic carbonyl carbon. | Secondary alcohols |

| Indazole Synthesis | Bifunctional starting material | Regioselective intramolecular SNAr following hydrazone formation. researchgate.netnih.gov | Substituted indazoles |

| MOM Deprotection | Protected phenol | Chemoselective removal of the protecting group under acidic conditions. organic-chemistry.org | 2-Fluoro-5-hydroxybenzaldehyde derivatives |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Mechanistic Insights and Transition State Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the reaction mechanisms involving 2-Fluoro-5-(methoxymethoxy)benzaldehyde. researchgate.netnih.gov These calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net

By calculating the energies of these stationary points, chemists can determine the activation barriers for various reaction pathways, providing a quantitative measure of reaction feasibility and rate. acs.org For instance, in a nucleophilic addition to the carbonyl group of this compound, DFT calculations can model the approach of the nucleophile, the formation of the tetrahedral intermediate, and any subsequent proton transfer steps. numberanalytics.com The electronic effects of the fluorine and methoxymethoxy substituents on the reactivity of the aldehyde group can be quantified by analyzing properties like atomic charges and orbital energies. researchgate.netaip.org

Transition state analysis provides detailed geometric and energetic information about the highest-energy point along the reaction coordinate. researchgate.net The vibrational frequencies of the transition state structure are calculated to confirm that it represents a true saddle point on the potential energy surface (characterized by a single imaginary frequency). researchgate.net This analysis is critical for understanding stereoselectivity, as the relative energies of diastereomeric transition states can predict the major product isomer. nih.gov For reactions like aldol (B89426) condensations or Grignard additions involving this compound, identifying and analyzing the relevant transition states would offer deep mechanistic understanding. acs.org

A hypothetical example of calculated activation energies for a reaction involving this compound is presented in Table 1.

Table 1: Hypothetical DFT-Calculated Activation Energies for a Nucleophilic Addition Reaction

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic Attack | TS1 | 15.2 |

| Proton Transfer | TS2 | 5.8 |

In Silico Prediction of Synthetic Pathways and Reaction Outcomes

The design of efficient synthetic routes for molecules like this compound can be significantly accelerated using in silico tools. Computer-aided retrosynthesis programs can propose viable synthetic pathways by systematically breaking down the target molecule into simpler, commercially available precursors. arxiv.org These tools often rely on vast databases of known chemical reactions and transformation rules. acs.orgrsc.org

Furthermore, machine learning models are increasingly used to predict the outcomes of unknown reactions with high accuracy. acs.orgnih.gov By training on large datasets of experimental reactions, these models can learn the complex interplay of factors that determine reaction success, including the roles of substrates, reagents, and catalysts. nih.govacs.org For this compound, such a model could predict the major product of a reaction, assess the likelihood of side-product formation, and even suggest optimal reaction conditions. These predictive tools can save significant time and resources in the laboratory by prioritizing the most promising synthetic strategies. rsc.orgmit.edu

A potential retrosynthetic analysis for this compound, as might be generated by a computational tool, is outlined in Table 2.

Table 2: Hypothetical In Silico Retrosynthetic Analysis

| Target Molecule | Key Disconnection | Precursors |

|---|---|---|

| This compound | Formylation of an aromatic ring | 1-Fluoro-4-(methoxymethoxy)benzene (B1312352) + Formylating agent |

| 1-Fluoro-4-(methoxymethoxy)benzene | Protection of a hydroxyl group | 4-Fluoro-phenol + Chloromethyl methyl ether |

Conformational Analysis and Intermolecular Interactions Affecting Reactivity

The three-dimensional shape (conformation) of this compound and the non-covalent interactions it forms are critical to its reactivity. mdpi.comcas.cn Computational methods can be used to perform a detailed conformational analysis, identifying the most stable arrangements of the molecule's flexible parts, such as the methoxymethoxy group and the aldehyde group relative to the benzene (B151609) ring. psu.edu

The presence of electron-rich oxygen atoms and an electronegative fluorine atom allows this compound to participate in a variety of intermolecular interactions, including hydrogen bonding (with suitable donors), dipole-dipole interactions, and potentially weak C–H···O and C–H···F interactions. rsc.org The aromatic ring can also engage in π-stacking and aromatic-carbonyl interactions. cas.cnnih.govresearchgate.net These interactions are crucial in both the solid state, where they dictate the crystal packing, and in solution, where they influence solubility and the energetics of reaction pathways. rsc.org

For example, the orientation of the aldehyde group relative to the ortho-fluoro substituent can be influenced by a stabilizing intramolecular interaction. psu.edu In a reaction, the ability of the methoxymethoxy group to act as a hydrogen bond acceptor could influence the approach of reagents or stabilize transition states. mdpi.com Understanding these subtle forces through computational modeling provides a more complete picture of the molecule's chemical behavior. nih.gov

The potential intermolecular interactions for this compound are summarized in Table 3.

Table 3: Potential Intermolecular Interactions

| Interaction Type | Participating Groups | Potential Effect on Reactivity |

|---|---|---|

| Hydrogen Bonding | Aldehyde/ether oxygens (acceptor) with a protic solvent/reagent (donor) | Stabilization of transition states; altered solubility |

| Dipole-Dipole | C-F bond, C=O bond, C-O bonds | Influence on molecular aggregation and crystal packing |

| π-π Stacking | Aromatic rings of two molecules | Can influence reaction rates in concentrated solutions or solid state |

Future Research Directions in the Chemistry of 2 Fluoro 5 Methoxymethoxy Benzaldehyde

Emerging Catalytic Approaches for Synthesis and Transformation

Future research could significantly benefit from the application of modern catalytic methods for both the efficient synthesis of 2-Fluoro-5-(methoxymethoxy)benzaldehyde and its subsequent transformation into more complex molecules.

Synthesis: The preparation of this compound likely involves the protection of a precursor such as 2-fluoro-5-hydroxybenzaldehyde (B21085). Catalytic methods could streamline the introduction of the methoxymethyl (MOM) group. While traditionally performed with reagents like MOMCl and a base, research into milder, catalytic approaches using catalysts like zinc(II) salts could offer improved yields and selectivities. organic-chemistry.org

Alternatively, catalytic formylation of the corresponding aromatic precursor, 1-fluoro-4-(methoxymethoxy)benzene (B1312352), represents another promising route. Advanced formylation techniques, such as those employing low-pressure carbon monoxide with a Lewis acid catalyst, could provide a direct and cost-effective synthesis pathway. google.com

Transformation: The true potential of this molecule lies in its catalytic transformations. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis and could be applied to derivatives of this compound. acs.org For instance, the aldehyde could be transformed into a handle for coupling, or C-H activation at a position on the aromatic ring could be explored. Furthermore, asymmetric catalytic reactions could transform the aldehyde into chiral alcohols or amines, which are valuable synthons in medicinal chemistry. Nickel-catalyzed reductive additions are an emerging area that could be applied to the aldehyde, enabling the formation of complex chiral structures. acs.org

| Catalytic Reaction Type | Potential Reactant(s) | Expected Product Class | Significance |

| Catalytic Formylation | 1-Fluoro-4-(methoxymethoxy)benzene + CO | This compound | Direct, potentially atom-economical synthesis. |

| Asymmetric Reduction | This compound + H₂ | Chiral benzyl (B1604629) alcohol derivative | Access to enantiomerically pure building blocks. |

| Reductive Amination | This compound + Amine | Substituted benzylamine | Synthesis of key intermediates for pharmaceuticals. |

| Palladium-Catalyzed C-H Arylation | This compound + Aryl Halide | Di-aryl methane (B114726) derivative (post-modification) | Direct functionalization of the aromatic core. |

Exploration of Novel Chemical Reactions and Derivatizations

The reactivity of the aldehyde and the aromatic ring allows for a wide range of chemical derivatizations, making it a versatile building block for synthesizing novel compounds.

The aldehyde functional group is highly reactive and can participate in a multitude of classic organic reactions. These include Wittig-type olefination reactions to form substituted styrenes, and Claisen-Schmidt condensations with ketones to produce chalcone (B49325) derivatives. Such chalcones, containing both fluorine and a protected hydroxyl group, are of interest for their potential biological activities. The aldehyde can also readily form Schiff bases and imines upon reaction with primary amines, which can be further reduced to furnish secondary amines. researchgate.net

This compound is an ideal precursor for the synthesis of heterocyclic structures, which are prevalent in medicinal chemistry. For example, condensation reactions with amidines or related dinucleophiles could lead to the formation of substituted quinazolines, pyrimidines, or other nitrogen-containing heterocycles.

The methoxymethyl (MOM) ether serves as a protecting group for the phenolic hydroxyl. Its selective removal under acidic conditions can unveil the phenol (B47542), which can then be used for further functionalization, such as etherification, esterification, or as a directing group in subsequent aromatic substitution reactions. organic-chemistry.org

| Reaction Class | Reagent(s) | Potential Product | Application of Product |

| Wittig Reaction | Phosphonium (B103445) ylide | Substituted styrene (B11656) derivative | Polymer precursor, synthetic intermediate. |

| Claisen-Schmidt Condensation | Acetophenone (B1666503) derivative | Fluorinated chalcone derivative | Scaffold for bioactive compounds. |

| Schiff Base Formation | Primary amine | Imines | Intermediate for secondary amines, ligands. |

| Heterocycle Synthesis | Amidines, hydrazines | Quinazolines, pyrazoles | Core structures in medicinal chemistry. |

| MOM Deprotection | Acid catalyst (e.g., HCl) | 2-Fluoro-5-hydroxybenzaldehyde | Intermediate for further functionalization. |

Potential in Advanced Materials Precursor Development and Chemical Probes

The unique combination of a fluorine atom and multiple oxygen functionalities suggests that this compound could be a valuable precursor for advanced materials and specialized chemical probes.

Advanced Materials: Fluorinated organic molecules are increasingly used in materials science to enhance properties such as thermal stability, chemical resistance, and lipophilicity. This aldehyde could be used as a monomer or modifying agent for polymers. google.com A notable application for substituted benzaldehydes is in the synthesis of porphyrins. The condensation of this compound with pyrrole (B145914) could yield tetrakis(2-fluoro-5-(methoxymethoxy)phenyl)porphyrin, a complex macrocycle whose properties could be tuned by the electronic nature of the substituents. Such porphyrins have applications in catalysis, sensing, and photodynamic therapy. The fluorine atoms can also play a role in creating metal-organic frameworks (MOFs) by influencing framework structures through secondary interactions. researchgate.net

Chemical Probes: The fluorine atom is a particularly useful element in the development of chemical probes. It can serve as a sensitive reporter for ¹⁹F NMR spectroscopy or, more importantly, be substituted with the positron-emitting isotope ¹⁸F for use in Positron Emission Tomography (PET) imaging. The aldehyde functionality provides a convenient handle for conjugating this molecule to biomolecules or other targeting vectors. A plausible research direction would be the development of a PET imaging agent derived from this compound, where the molecule is designed to bind to a specific biological target, such as a receptor or enzyme. The synthesis of such probes often involves the O-methylation or O-alkylation of a phenol precursor, a role for which the MOM-protected phenol of this molecule is well-suited after deprotection. nih.gov

| Application Area | Potential Derivative/Use | Scientific Relevance |

| Polymer Science | Incorporation as a monomer | Enhances thermal stability, chemical resistance, and optical properties of polymers. google.com |

| Porphyrin Chemistry | Precursor for fluorinated porphyrins | Creates novel photosensitizers, catalysts, and sensors. |

| PET Imaging | Precursor for ¹⁸F-labeled radiotracers | Enables non-invasive imaging of biological processes in vivo. nih.gov |

| ¹⁹F NMR Probes | Small molecule probe | Allows for the study of molecular interactions and binding events. |

Q & A

Basic: What are the common synthetic routes for 2-Fluoro-5-(methoxymethoxy)benzaldehyde, and how are reaction conditions optimized?

Answer:

The compound is typically synthesized via Friedel-Crafts acylation using a substituted benzaldehyde precursor. For example, 2-fluoroanisole can react with formyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions at low temperatures (0–5°C) to minimize side reactions . Industrial-scale synthesis optimizes yield (>85%) by controlling solvent polarity (e.g., dichloromethane) and catalyst stoichiometry . Alternative routes include Suzuki-Miyaura coupling for introducing methoxymethoxy groups, requiring palladium catalysts and aryl boronic acids in tetrahydrofuran (THF) at reflux .

Key Parameters Table:

| Method | Catalyst | Solvent | Temp. Range | Yield |

|---|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃ | DCM | 0–5°C | 80–85% |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | THF | 60–80°C | 70–75% |

Basic: How is the purity of this compound characterized, and what analytical techniques are recommended?

Answer:

Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (CDCl₃ solvent). The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while methoxymethoxy groups show distinct δ 3.3–3.5 ppm peaks . Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]+ = 199.07) . Impurities like unreacted precursors are quantified using GC-MS with a DB-5 column .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Answer:

Discrepancies in solubility (e.g., "slightly miscible in water" vs. "soluble in polar aprotic solvents") arise from variations in purity, temperature, and measurement protocols. To standardize:

Use dynamic light scattering (DLS) to assess aggregation in aqueous solutions.

Perform shake-flask experiments at controlled temperatures (20–25°C) with HPLC validation .

Compare solubility in DMSO (>50 mg/mL) vs. water (<1 mg/mL) to clarify hydrophobicity trends .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of fluorine and methoxymethoxy groups. The LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack at the aldehyde position . Molecular docking studies suggest steric hindrance from the methoxymethoxy group reduces reactivity with bulky nucleophiles (e.g., tert-butylamine) by ~30% compared to non-substituted analogs .

Reactivity Comparison Table:

| Substituent Position | Relative Reactivity (vs. Benzaldehyde) |

|---|---|

| 2-Fluoro-5-(methoxymethoxy) | 0.65 |

| 5-Fluoro-2-methoxy | 0.85 |

| Unsubstituted | 1.00 |

Basic: What safety precautions are critical when handling this compound?

Answer:

The compound is air-sensitive and reacts violently with strong oxidizers (e.g., KMnO₄) or acids. Use inert atmospheres (N₂/Ar) for storage and handling . Personal protective equipment (PPE) includes nitrile gloves, solvent-resistant lab coats, and fume hoods. Spills require neutralization with sodium bicarbonate before ethanol/water cleanup .

Advanced: How can reaction conditions be optimized for scaling up the synthesis of derivatives?

Answer:

For reductive amination (e.g., to produce benzylamine derivatives):

- Use sodium triacetoxyborohydride (STAB) in methanol at 0°C to suppress aldehyde reduction.

- Optimize pH (5–6) with acetic acid to enhance imine formation .

- Monitor reaction progress via in-situ FTIR (C=O stretch at 1700 cm⁻¹ disappearance).

Scale-Up Parameters:

| Parameter | Small Scale (1g) | Pilot Scale (100g) |

|---|---|---|

| Catalyst Loading (STAB) | 1.2 eq | 1.1 eq |

| Reaction Time | 12 hr | 8 hr |

| Yield | 75% | 82% |

Advanced: What mechanistic insights explain the compound’s role in inhibiting microbial enzymes?

Answer:

The aldehyde group forms Schiff bases with lysine residues in microbial enzymes (e.g., dihydrofolate reductase), disrupting substrate binding. Fluorine’s electronegativity enhances binding affinity (Kd = 12 µM) compared to non-fluorinated analogs (Kd = 45 µM) . Molecular dynamics simulations reveal a 20% increase in binding stability due to methoxymethoxy-induced hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.